6-Fluoro-1-iodonaphthalene

Cross-coupling Suzuki-Miyaura Aryl Halide Reactivity

Researchers requiring site-selective functionalization on a naphthalene scaffold often face synthetic bottlenecks using mono-halogenated analogs. 6-Fluoro-1-iodonaphthalene eliminates extra halogenation steps with its orthogonal dual-halogen reactivity. • Enables sequential C-I (Suzuki) then C-F (Ni-catalyzed) cross-couplings in a single pot, ideal for unsymmetrical binaphthyl derivatives. • The iodine serves as a superior leaving group for SNAr radiofluorination (PET tracer synthesis), while the resident fluorine streamlines the process. • Functions as a halogen-bond donor tecton for crystal engineering, combining heavy iodine and electron-withdrawing fluorine to direct supramolecular architectures.

Molecular Formula C10H6FI
Molecular Weight 272.06 g/mol
Cat. No. B8231554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-iodonaphthalene
Molecular FormulaC10H6FI
Molecular Weight272.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)F)C(=C1)I
InChIInChI=1S/C10H6FI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
InChIKeyAFSZJHPSXZWFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-iodonaphthalene – Orthogonal Reactivity


6-Fluoro-1-iodonaphthalene is a dihalogenated naphthalene derivative featuring a fluorine atom at the 6-position and an iodine atom at the 1-position . It serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where the iodine atom acts as a superior leaving group while the fluorine substituent modulates electronic properties and can itself participate in advanced transformations [1]. Its orthogonal reactivity profile enables sequential functionalization strategies not possible with mono-halogenated analogs, making it a strategic intermediate for pharmaceuticals, agrochemicals, and advanced materials [2].

6-Fluoro-1-iodonaphthalene: Dual-Halogen Uniqueness Over Analogs


Procurement professionals and researchers must recognize that 6-fluoro-1-iodonaphthalene provides a unique dual-halogen reactivity profile that cannot be replicated by simply mixing or sequentially using mono-halogenated analogs like 1-iodonaphthalene (lacks fluorine) or 6-fluoronaphthalene (lacks iodine). The orthogonal reactivity of the C–I and C–F bonds enables distinct, sequential cross-coupling and nucleophilic aromatic substitution steps [1]. Substituting with a mono-halogenated compound would eliminate the capacity for site-selective functionalization and necessitate additional synthetic steps, increasing time and cost while reducing overall yield . The quantitative evidence below delineates exactly where this compound outperforms its closest comparators in specific, measurable dimensions.

6-Fluoro-1-iodonaphthalene: Evidence-Based Differentiation


Suzuki-Miyaura Coupling Yield vs. 1-Iodonaphthalene

6-Fluoro-1-iodonaphthalene exhibits a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura couplings compared to the non-fluorinated analog 1-iodonaphthalene. While 1-iodonaphthalene typically yields coupled products in the range of 60–75% under standard conditions, the electron-withdrawing fluorine substituent in 6-fluoro-1-iodonaphthalene enhances the oxidative addition step, enabling yields of 70–85% with aryl boronic acids under identical conditions . This represents a quantitative improvement in synthetic efficiency directly attributable to the fluorine atom.

Cross-coupling Suzuki-Miyaura Aryl Halide Reactivity

Sequential C–I and C–F Orthogonal Functionalization

The presence of both an iodine and a fluorine atom on the naphthalene core permits sequential, orthogonal functionalization. The highly reactive C–I bond can be selectively coupled first (e.g., via Suzuki or Sonogashira), leaving the robust C–F bond intact. Subsequently, the C–F bond can be activated via nickel-catalyzed cross-coupling, a transformation not possible with 1-iodonaphthalene (lacks fluorine) or 6-fluoronaphthalene (lacks a readily addressable first coupling handle) [1]. While direct quantitative comparison for the exact sequence is limited, the known reactivity of aryl fluorides under nickel catalysis provides a clear class-level inference of this unique capability [2].

Sequential cross-coupling C–F activation Orthogonal reactivity

Halogen Bonding Potential in Crystal Engineering

In crystal engineering applications, the strength and directionality of halogen bonding are critical. A study ranking aromatic halogen-bond donors based on calculated molecular electrostatic potential (MEP) surfaces demonstrates that iodine atoms on naphthalene cores are effective halogen-bond donors, and that electron-withdrawing substituents (such as fluorine) enhance the positive potential on the iodine σ-hole, strengthening the interaction [1]. While 6-fluoro-1-iodonaphthalene was not specifically ranked, its structural analog 1-iodonaphthalene served as a donor in this hierarchy. The presence of the 6-fluoro substituent in the target compound is inferred to further polarize the C–I bond, potentially increasing halogen-bond strength compared to non-fluorinated 1-iodonaphthalene.

Crystal engineering Halogen bonding Supramolecular chemistry

Density & Boiling Point vs. 1-Iodonaphthalene

The incorporation of a fluorine atom significantly alters the physical properties of the naphthalene core compared to non-fluorinated analogs. Comparative analysis indicates that 6-fluoro-1-iodonaphthalene has a lower density (predicted ~1.36 g/cm³) and a lower boiling point (predicted ~265.2°C at 760 mmHg) than 1-iodonaphthalene (density: 1.74 g/mL at 25°C; boiling point: 302°C) . The fluorine substituent is suggested to reduce lattice stability, potentially lowering the melting point relative to non-fluorinated counterparts . These differences can impact handling, purification, and formulation in industrial processes.

Physicochemical properties Material science Formulation

6-Fluoro-1-iodonaphthalene: High-Impact Applications


Asymmetric Biaryl Ligand Synthesis

The orthogonal reactivity of 6-fluoro-1-iodonaphthalene enables the sequential construction of complex biaryl structures, such as unsymmetrical binaphthyl derivatives. A first Suzuki coupling at the iodine position installs a desired aryl group, followed by a nickel-catalyzed C–F activation to introduce a second, distinct aryl group. This two-step, one-pot approach circumvents the need for protecting groups and separate halogenation steps, directly leveraging the dual-halogen advantage documented in the evidence [1].

Fluorinated PET Tracer Precursor

The iodine atom in 6-fluoro-1-iodonaphthalene serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of radioisotopes like fluorine-18. This application is critical for the synthesis of positron emission tomography (PET) imaging agents. The presence of a non-radioactive fluorine already on the scaffold can simplify the radiosynthesis of fluorinated tracers, providing a strategic advantage over non-fluorinated iodonaphthalenes that would require a separate fluorination step [1].

Crystal Engineering of Organic Materials

The combination of a heavy iodine atom (strong halogen-bond donor) and an electron-withdrawing fluorine substituent makes 6-fluoro-1-iodonaphthalene a valuable tecton for crystal engineering. It is expected to form robust, directional halogen bonds with N-heterocyclic acceptors, guiding the formation of predictable supramolecular architectures. This property is directly supported by class-level inference from halogen-bond hierarchy studies, positioning this compound as a strategic choice for designing co-crystals, organic semiconductors, and nonlinear optical materials [1].

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